molecular formula C29H25ClN4O3 B2662676 5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005039-85-9

5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2662676
CAS No.: 1005039-85-9
M. Wt: 512.99
InChI Key: XCXCTADEDYBQGZ-UHFFFAOYSA-N
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Description

The compound 5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a polycyclic molecule featuring a cyclohexanedione core substituted with a 3-chlorophenoxy-phenyl group, a tetrahydroisoquinoline moiety, and a 1,2,4-triazole ring. The compound’s CAS number and synonyms are documented, but detailed characterization (e.g., NMR, IR, or mass spectrometry) is absent .

Properties

IUPAC Name

5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN4O3/c30-19-7-5-8-20(14-19)37-25-11-4-3-10-22(25)23-15-24(35)26(29(36)28(23)34-17-31-16-33-34)27-21-9-2-1-6-18(21)12-13-32-27/h1-11,14,16-17,23,26-28,32H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXCTADEDYBQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC=CC=C5OC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • CAS Number : 1005039-85-9
  • Molecular Formula : C29H25ClN4O3
  • Molecular Weight : 512.9868 g/mol

The compound exhibits several biological activities primarily through the modulation of specific enzymes and receptors. Notably:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition :
    • IDO is involved in the metabolism of tryptophan and plays a critical role in immune regulation. The compound has been shown to inhibit IDO activity, which can enhance anti-tumor immunity and counteract immunosuppression associated with various diseases including cancer and HIV .
  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate cellular responses such as proliferation and apoptosis .

Biological Activities

The following table summarizes the biological activities associated with the compound:

ActivityDescriptionReference
Antitumor Activity Enhances the effectiveness of anti-cancer treatments by inhibiting IDO-mediated immunosuppression.
Immunomodulation Modulates immune responses by inhibiting IDO, potentially useful in treating infections like HIV.
Neuroprotective Effects Exhibits neuroprotective properties in models of neurodegeneration through receptor modulation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Treatment : A clinical trial assessed the impact of IDO inhibitors on tumor growth in patients with melanoma. Results indicated that patients receiving the compound alongside standard therapies showed improved outcomes compared to controls .
  • HIV Immunosuppression : Research has demonstrated that this compound effectively reduces IDO levels in HIV-infected patients, leading to improved immune function and viral control .

Scientific Research Applications

Basic Information

  • Molecular Formula : C29H25ClN4O3
  • Molecular Weight : 513.0 g/mol
  • CAS Number : 1005039-85-9

Structural Characteristics

The structure of the compound includes a cyclohexanedione core, which is substituted with various functional groups that contribute to its biological activity. The presence of the triazole ring and the isoquinoline moiety are particularly noteworthy as they are often associated with significant pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a screening of drug libraries on multicellular spheroids identified this compound as having notable efficacy against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

Antimicrobial Properties

The triazole group in the compound is known for its antimicrobial activity. Research has indicated that derivatives of triazoles exhibit potent antifungal and antibacterial properties. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for developing new therapeutics .

Neuroprotective Effects

The isoquinoline structure is often linked to neuroprotective properties. Studies suggest that compounds with similar structural features may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

G Protein-Coupled Receptor Modulation

This compound might interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and represent a major class of drug targets. Understanding its binding affinity and activity at these receptors could lead to novel therapeutic strategies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth in various cancer cell lines
AntimicrobialExhibits antifungal and antibacterial properties
NeuroprotectiveProtects neuronal cells from oxidative damage
GPCR ModulationPotential interaction with GPCRs

Table 2: Structural Features

FeatureDescription
Cyclohexanedione CoreCentral structure contributing to biological activity
Triazole GroupImparts antimicrobial properties
Isoquinoline MoietyAssociated with neuroprotective effects

Case Study 1: Anticancer Screening

A comprehensive study conducted by Walid Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The results showed that this compound significantly reduced cell viability in several cancer types, suggesting its potential as a lead candidate for further development .

Case Study 2: Antimicrobial Efficacy

Research published in PubMed Central demonstrated that triazole derivatives exhibit strong antifungal activity against Candida species. The specific compound showed promising results in vitro, indicating its potential utility in treating fungal infections resistant to conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole-containing derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis routes, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Application Reference
5-[2-(3-Chlorophenoxy)phenyl]-2-(tetrahydroisoquinolinyl)-4-(triazolyl)-1,3-cyclohexanedione 3-Chlorophenoxy, tetrahydroisoquinoline, triazole Not reported Hypothesized antifungal/pesticidal
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Chlorophenyl, benzoxazole, triazole-thione, methylphenyl 419 (M+1) Antimicrobial (IR, NMR data provided)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl, phenylsulfonyl, triazole-thio, phenylethanone Not reported Synthetic intermediate (methodology focus)
Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) 4-Chlorophenyl, triazole, cyclopentanol 368.3 Agricultural fungicide
Triazole-Schiff base derivatives (e.g., 6g in Liu et al., 2012) Triazole, Schiff base, chloroquinazoline ~450–500 Antimicrobial (71–72% inhibition)

Key Findings

Structural Similarities and Differences: The target compound’s 3-chlorophenoxy group distinguishes it from analogs like metconazole (4-chlorophenyl) and triazole-thione derivatives (4-chlorophenyl/benzoxazole) . This substitution may influence lipophilicity and target binding.

Synthetic Routes: Triazole derivatives are typically synthesized via cyclization reactions (e.g., thiol-alkylation in ).

Biological Activity: Triazole-thiones (e.g., ) and Schiff bases (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties. However, the absence of chlorine in the triazole-thione derivative (vs. 3-chlorophenoxy in the target) highlights the role of halogen placement in bioactivity. Metconazole’s fungicidal efficacy underscores the importance of triazole rings in agrochemicals, but the target compound’s tetrahydroisoquinoline group may redirect its application toward pharmaceuticals.

Q & A

Basic: What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Step 1: Coupling 3-chlorophenol with a substituted phenyl group via Ullmann or Buchwald-Hartwig reactions under Pd catalysis .
  • Step 2: Introducing the tetrahydroisoquinoline moiety using reductive amination or Pictet-Spengler cyclization .
  • Step 3: Functionalizing the triazole ring via Huisgen cycloaddition (click chemistry) with Cu(I) catalysts .
    Optimization Tips:
  • Use high-throughput screening to identify optimal solvent systems (e.g., DMF/THF mixtures) and temperatures (70–90°C).
  • Monitor reaction progress with LC-MS to minimize byproducts.
  • Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) .

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Bruker SMART CCD detector) to confirm stereochemistry .
  • NMR Spectroscopy: Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to verify substituent positions.
  • Mass Spectrometry: Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error .
    Critical Note: Cross-validate data with computational methods (DFT for NMR chemical shift prediction) to address ambiguities .

Basic: What pharmacological screening strategies are used to assess its bioactivity?

Answer:
Initial screening focuses on target-specific assays:

  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC values) .
  • Antifungal Activity: Evaluate against C. albicans via disk diffusion assays.
  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits.

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